2-amino-N-(pyridin-3-yl)benzamide
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Overview
Description
2-amino-N-(pyridin-3-yl)benzamide is an organic compound with the molecular formula C12H11N3O. It is a derivative of benzamide, where the amide nitrogen is substituted with a pyridin-3-yl group and the benzene ring is substituted with an amino group at the 2-position.
Mechanism of Action
Target of Action
Related compounds have been found to interact with various targets such as gpr52 , a neurotherapeutic target, and VEGFR-2, a receptor tyrosine kinase that plays a key role in angiogenesis.
Mode of Action
For instance, related compounds have been shown to act as agonists for GPR52 , promoting G protein/cAMP signaling .
Biochemical Pathways
Based on the targets of related compounds, it can be inferred that the compound may influence pathways related to neurosignaling (via gpr52) and angiogenesis (via vegfr-2) .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
Related compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting potential antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(pyridin-3-yl)benzamide typically involves the reaction of isatoic anhydride with 2-aminopyridine. The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions for several hours. The reaction mixture is then concentrated under reduced pressure, and the product is purified by column chromatography using a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridinyl and benzamide moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-amino-N-(pyridin-3-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including anticancer and anti-inflammatory agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of new materials and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(pyridin-2-yl)benzamide: Similar structure but with the pyridinyl group at the 2-position.
3-amino-N-(pyridin-2-yl)benzamide: Similar structure but with the amino group at the 3-position and the pyridinyl group at the 2-position.
Uniqueness
2-amino-N-(pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the amino and pyridinyl groups influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-amino-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9/h1-8H,13H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNACUADYYQPXOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356575 |
Source
|
Record name | 2-amino-N-(pyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76102-92-6 |
Source
|
Record name | 2-amino-N-(pyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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